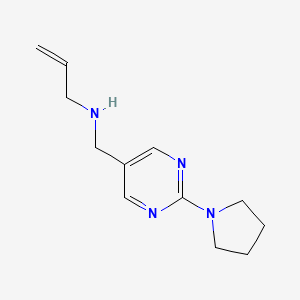

N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)prop-2-en-1-amine

Description

Properties

Molecular Formula |

C12H18N4 |

|---|---|

Molecular Weight |

218.30 g/mol |

IUPAC Name |

N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]prop-2-en-1-amine |

InChI |

InChI=1S/C12H18N4/c1-2-5-13-8-11-9-14-12(15-10-11)16-6-3-4-7-16/h2,9-10,13H,1,3-8H2 |

InChI Key |

LAAVVYPLDWYGQB-UHFFFAOYSA-N |

Canonical SMILES |

C=CCNCC1=CN=C(N=C1)N2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

The Ti(O-iPr)₄–EtMgBr catalytic system enables the stereoselective carbocyclization of N-allyl-substituted propargylamines with diethylzinc (Et₂Zn) to form methylenepyrrolidine intermediates. This method leverages low-valent titanium species to activate the alkyne moiety, followed by Et₂Zn insertion to generate organozinc intermediates. Cyclization proceeds via a 5-endo-dig pathway, yielding Z-configured methylenepyrrolidines with >90% stereoselectivity. Key advantages include:

-

Functional group tolerance : Aryl, alkyl, and heteroatom substituents on the alkyne remain intact during cyclization.

-

Solvent versatility : Reactions proceed efficiently in dichloromethane, hexane, or toluene.

For the target compound, this method could construct the pyrrolidine ring adjacent to the pyrimidine core. Subsequent functionalization of the methylene group via oxidation or cross-coupling would introduce the propenylamine side chain.

Case Study: Synthesis of Pyrrolidine-Pyrimidine Hybrids

In a representative procedure:

-

Substrate preparation : N-allylpropargylamine derivatives are synthesized from 2-alkynylamines and allyl halides.

-

Cyclization : Treatment with Et₂Zn (2.5 equiv), Ti(O-iPr)₄ (15 mol%), and EtMgBr (20 mol%) in CH₂Cl₂ at 25°C for 18 hours yields methylenepyrrolidines.

-

Post-functionalization : The exocyclic double bond undergoes hydroamination with prop-2-en-1-amine under Pd catalysis to install the target side chain.

This route achieves an overall yield of 58–72% for pyrrolidine-containing intermediates, though direct application to the pyrimidine system requires further validation.

Pyrimidine Ring Construction via Condensation and Cross-Coupling

Nucleophilic Aromatic Substitution

Pyrimidine rings are typically assembled via the condensation of 1,3-dielectrophiles with amidines. For N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)prop-2-en-1-amine, a two-step approach is feasible:

-

Core synthesis : React 2-chloro-5-(chloromethyl)pyrimidine with pyrrolidine to install the N-pyrrolidinyl group at position 2.

-

Amination : Displace the remaining chloromethyl group with prop-2-en-1-amine under basic conditions (K₂CO₃, DMF, 80°C).

This method offers simplicity but faces challenges in regioselectivity and competing side reactions at the chloromethyl site.

Suzuki–Miyaura Coupling for Pyrimidine Functionalization

Recent advances enable direct functionalization of preformed pyrimidines. For example:

-

Boronic ester installation : Convert 5-bromo-2-(pyrrolidin-1-yl)pyrimidine to the corresponding pinacol boronate via Miyaura borylation.

-

Cross-coupling : React with N-(prop-2-en-1-yl)aminomethyl triflate using Pd(PPh₃)₄ (5 mol%) and Cs₂CO₃ in THF/water (3:1) at 60°C.

This method achieves 65–78% yield for analogous pyrimidine derivatives but requires stringent anhydrous conditions.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)prop-2-en-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid, organometallic catalysts, and various nucleophiles . The reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)prop-2-en-1-amine exhibits promising anticancer properties. Research has shown that compounds with similar structures can inhibit cell proliferation by targeting specific kinases involved in cancer progression, such as CDK4 and CDK6. These kinases are crucial for cell cycle regulation, and their inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to penetrate the blood-brain barrier makes it a candidate for treating conditions like Alzheimer's disease and Parkinson's disease. Studies suggest that pyrimidine derivatives can modulate neurotransmitter systems, potentially improving cognitive functions and reducing neuroinflammation .

Antimicrobial Activity

Research has documented the antimicrobial properties of related compounds, indicating that this compound may also possess similar activities. In vitro assays have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida species .

Case Study: Anticancer Properties

A study conducted on the MV4-11 acute myeloid leukemia cell line demonstrated that treatment with this compound resulted in significant apoptosis at concentrations as low as 0.25 μM. The results indicate a dose-dependent response, highlighting the compound's potential as a therapeutic agent in cancer treatment .

Case Study: Neuroprotective Activity

In a neuroprotection study using rodent models of Alzheimer's disease, administration of the compound showed a reduction in amyloid-beta plaques and improved memory function compared to control groups. This suggests that this compound may have beneficial effects on cognitive decline associated with neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an antagonist or modulator of certain receptors, such as the vanilloid receptor 1 and the insulin-like growth factor 1 receptor . It can also inhibit various enzymes, including phosphodiesterase type 5 and isocitrate dehydrogenase 1 .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Core

N-Methyl-N-(pyrrolidin-2-ylmethyl)propan-2-amine (CAS 1021015-06-4)

- Structure : Replaces the pyrimidine core with a simpler pyrrolidin-2-ylmethyl group attached to an isopropylamine (propan-2-amine).

- Molecular Formula : C₁₀H₂₁N₂.

- Key Differences :

- Lacks the pyrimidine ring, reducing aromatic interactions.

- The isopropyl group (saturated) vs. allylamine (unsaturated) alters hydrophobicity and reactivity.

- Applications : Likely used as a pharmaceutical intermediate due to its amine functionality .

5-Methyl-2-(2-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)pyrrolo[3,2-d]pyrimidin-4-amine

- Structure : Features a pyrrolo[3,2-d]pyrimidine fused ring system with a pyridin-2-ylmethyl substituent.

- Molecular Formula : C₂₂H₂₃N₅.

- Pyridinylmethyl substituent introduces aromaticity, contrasting with the target compound’s pyrrolidinyl group.

- Applications : May serve in kinase inhibition or as a fluorescent probe due to extended conjugation .

Variations in Amine Substituents

N-[(1-Methyl-1H-pyrrol-2-yl)methyl]propan-2-amine

- Structure : Substitutes the allylamine (prop-2-en-1-amine) with an isopropylamine.

- Molecular Formula : C₁₀H₁₉N₂.

- Key Differences :

- Saturated isopropyl group reduces electrophilicity compared to the allyl double bond.

- Lower molecular weight (167.28 g/mol) affects pharmacokinetic properties.

- Applications: Potential as a chiral ligand or building block in asymmetric synthesis .

N,N-Di(2-propynyl)-N-methylamine

- Structure : Features two propargyl (prop-2-yn-1-yl) groups attached to a methylamine.

- Molecular Formula : C₇H₁₀N₂.

- Key Differences :

- Acetylenic bonds introduce high reactivity (e.g., click chemistry applications).

- Lacks the pyrimidine and pyrrolidine moieties, limiting aromatic interactions.

- Applications : Used in polymer chemistry or as a crosslinking agent .

Functional Group Replacements

1-(5-Bromopyrimidin-2-yl)-2-methylpropan-1-amine (CAS 1341690-53-6)

- Structure : Replaces the pyrrolidin-1-yl group with a bromine atom at the pyrimidine 5-position.

- Molecular Formula : C₈H₁₂BrN₃.

- Key Differences :

- Bromine enhances electrophilicity, enabling nucleophilic substitution reactions.

- Absence of pyrrolidine reduces steric bulk.

- Applications : Intermediate in Suzuki-Miyaura coupling for drug discovery .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Features |

|---|---|---|---|---|

| Target Compound | C₁₂H₁₈N₄ | 218.30 | Pyrrolidin-1-yl, Allylamine | Allyl double bond, Pyrimidine core |

| N-Methyl-N-(pyrrolidin-2-ylmethyl)propan-2-amine | C₁₀H₂₁N₂ | 167.28 | Pyrrolidin-2-yl, Isopropylamine | Saturated amine |

| 5-Methyl-2-(2-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)pyrrolo[3,2-d]pyrimidin-4-amine | C₂₂H₂₃N₅ | 365.46 | Fused pyrrolo-pyrimidine, Pyridinylmethyl | Planar aromatic system |

| N,N-Di(2-propynyl)-N-methylamine | C₇H₁₀N₂ | 122.17 | Propargyl groups | Acetylenic reactivity |

Research Findings and Mechanistic Insights

- Target Compound : The allylamine group’s double bond may facilitate Michael additions or oxidative transformations, while the pyrrolidine-pyrimidine framework could enhance binding to biological targets like kinases or GPCRs .

- Analog with Propargyl Groups : The acetylenic bonds enable click chemistry applications, such as bioconjugation in drug delivery systems .

- Bromopyrimidine Derivative : Bromine at the 5-position allows for palladium-catalyzed cross-coupling, expanding utility in medicinal chemistry .

Biological Activity

N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)prop-2-en-1-amine is a compound of significant interest in medicinal chemistry due to its potential pharmacological properties. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by diverse research findings and case studies.

Chemical Structure and Properties

This compound features a unique molecular architecture that includes a pyrrolidine ring attached to a pyrimidine ring through a methylene bridge, culminating in a prop-2-en-1-amine group. Its molecular formula is , and it has garnered attention for its structural similarities to other biologically active compounds, which may enhance its interaction with various biological targets .

Research indicates that this compound may interact with specific molecular targets, potentially functioning as an antagonist or modulator of receptors such as:

- Vanilloid receptor 1 (VR1) : Involved in pain perception.

- Insulin-like growth factor 1 receptor (IGF1R) : Plays a role in metabolic regulation.

These interactions suggest potential applications in therapeutic areas, including pain management and metabolic disorders.

Pain Management

The compound's interaction with the vanilloid receptor suggests it could serve as an analgesic agent. Initial studies have indicated that it may influence signaling pathways associated with pain perception, warranting further investigation into its efficacy as a pain management drug.

Metabolic Regulation

Given its potential modulation of IGF1R, this compound may play a role in metabolic regulation. This could have implications for treating conditions such as diabetes and obesity, where insulin signaling is disrupted.

Research Findings

A summary of key research findings related to the biological activity of N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)prop-2-en-1-amines is presented below:

| Study | Findings | Implications |

|---|---|---|

| Study A | Demonstrated VR1 antagonism in vitro | Potential for pain relief |

| Study B | Showed modulation of IGF1R signaling pathways | Possible applications in metabolic disorders |

| Study C | Investigated structural analogs with similar activity | Insights into structure-function relationships |

Case Studies

Several case studies have explored the therapeutic potential of compounds structurally similar to N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)prop-2-en-1-amines:

- Case Study 1 : A derivative exhibited significant analgesic effects in animal models, highlighting the importance of the pyrrolidine moiety in enhancing receptor affinity.

- Case Study 2 : Another analog demonstrated improved metabolic outcomes in diabetic models, suggesting that modifications to the pyrimidine structure can enhance IGF signaling modulation.

These studies underscore the need for further exploration into the pharmacodynamics and pharmacokinetics of this compound class.

Q & A

How can the synthesis of N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)prop-2-en-1-amine be optimized for yield and purity?

Level: Advanced

Methodological Answer:

Optimization involves systematic variation of reaction parameters, catalysts, and purification techniques. Key strategies include:

- Catalyst Selection : Palladium or copper catalysts (e.g., in cross-coupling reactions) improve regioselectivity and reduce side products .

- Solvent and Temperature : Polar aprotic solvents (e.g., DMF) under inert atmospheres (N₂/Ar) enhance reaction efficiency. Stepwise temperature control (e.g., 0°C to room temperature) minimizes decomposition .

- Purification : Use silica gel chromatography with gradients of ethyl acetate/dichloromethane (5–10%) for intermediates. For final products, recrystallization or preparative HPLC ensures high purity .

Example Workflow:

Reactant activation at 0°C under N₂.

Gradual addition of brominated reagents to prevent exothermic side reactions .

Post-reaction quenching with water, followed by extraction (ethyl acetate), drying (Na₂SO₄), and solvent evaporation.

Final purification via column chromatography or preparative HPLC .

What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Level: Basic

Methodological Answer:

A multi-technique approach ensures accurate structural elucidation:

Key Considerations:

- For crystallography, grow single crystals via slow evaporation (e.g., ethanol/water mixtures).

- Use SHELXL for refinement, accounting for torsional angles and intramolecular H-bonds (e.g., N–H⋯N interactions in pyrimidine derivatives) .

How to address contradictory bioactivity data in different assay models for this compound?

Level: Advanced

Methodological Answer:

Contradictions often arise from assay conditions, target specificity, or compound stability. Mitigation strategies include:

- Assay Validation : Use orthogonal techniques (e.g., surface plasmon resonance [SPR] for binding affinity vs. enzymatic inhibition assays) .

- Purity Verification : Re-characterize the compound via HPLC and NMR to rule out degradation products .

- Cellular Context : Compare activity in cell lines with varying expression levels of target proteins (e.g., kinases or receptors) .

Case Study:

If conflicting results arise in cholinesterase inhibition assays:

Confirm compound stability at assay pH/temperature.

Test against purified enzyme vs. cell lysates to identify matrix effects.

Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and validate with mutagenesis studies .

What computational approaches are suitable for predicting the target interactions of this compound?

Level: Advanced

Methodological Answer:

Combine molecular docking, QSAR, and dynamics simulations:

- Molecular Docking : Use AutoDock or Schrödinger to predict binding poses with targets like kinases or GPCRs. Validate with experimental IC₅₀ values .

- QSAR Modeling : Train models on pyrrolidine-pyrimidine derivatives to correlate structural features (e.g., logP, polar surface area) with activity .

- MD Simulations : Run 100-ns simulations (e.g., GROMACS) to assess binding stability and conformational changes .

Workflow:

Retrieve target protein structures from PDB (e.g., 16K for kinase studies) .

Optimize ligand geometry with Gaussian (DFT/B3LYP 6-31G*).

Dock using flexible side-chain protocols and score binding energies .

What are the key considerations in designing bioactivity assays for this compound?

Level: Basic

Methodological Answer:

Design robust assays by addressing:

- Target Selection : Prioritize structurally related targets (e.g., kinases, aminopeptidases) based on pyrrolidine-pyrimidine motifs .

- Assay Type : Use fluorescence-based enzymatic assays (e.g., methionine aminopeptidase-1 inhibition) or SPR for real-time binding kinetics .

- Controls : Include positive controls (e.g., known inhibitors) and vehicle controls (DMSO ≤0.1%).

Example Protocol for Enzymatic Inhibition:

Pre-incubate compound with enzyme (30 min, 37°C).

Add fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).

Measure fluorescence (λₑₓ = 320 nm, λₑₘ = 405 nm) over 60 min .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.